Benzaldehyde-(carbonyl-13C)

描述

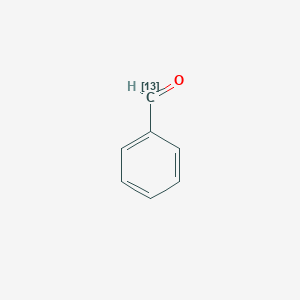

Structure

3D Structure

属性

IUPAC Name |

benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-90-1 | |

| Record name | 10383-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzaldehyde Carbonyl 13c and Analogs

Regioselective Formylation Strategies for Labeled Benzaldehydes

Regioselective formylation is a direct approach to introduce a labeled formyl group onto an aromatic ring. These methods are advantageous for their efficiency and control over the position of the isotopic label.

Deprotonation-Based Formylation using Organolithium Reagents

A powerful strategy for the regioselective synthesis of ¹³C-labeled benzaldehydes involves the directed ortho-lithiation of substituted benzenes, followed by quenching with a ¹³C-labeled formylating agent. researchgate.net This method's success hinges on the ability of certain functional groups to direct the deprotonation to an adjacent position.

Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are commonly employed for the deprotonation step. rsc.orgthieme-connect.de The choice of the organolithium reagent and solvent system is crucial for achieving high regioselectivity and yield. For instance, the use of t-BuLi in diethyl ether at low temperatures has been shown to be effective for the ortho-lithiation of various substituted aromatics. rsc.org

Once the aryl lithium intermediate is formed, it is treated with a ¹³C-labeled electrophile to introduce the carbonyl group. A common and effective source for this is ¹³C-labeled N,N-dimethylformamide (DMF-¹³C). researchgate.net This reaction provides a direct route to the desired Benzaldehyde-(carbonyl-¹³C) derivative.

Table 1: Examples of Deprotonation-Based Formylation

| Starting Material | Organolithium Reagent | ¹³C Source | Product | Reference |

| Substituted Benzene (B151609) | LDA/n-BuLi | EtO-(CHO)-¹³C | 2-Deutero-1,3-disubstituted benzaldehydes | researchgate.net |

| Diaryl-substituted Tetrahydrofuran (B95107) | t-BuLi | DMF | ortho-Formylated diaryltetrahydrofuran | rsc.org |

This table is generated based on available data and serves as an illustrative example.

The efficiency of this method can be influenced by the nature of the directing group on the benzene ring. Strong directing groups, such as amides or sulfonamides, generally provide excellent regiocontrol. However, even less activating groups can be utilized under optimized reaction conditions.

Catalytic Regioselective Formylation with Isotopic Sources

In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for C-H functionalization, including formylation. These methods offer an alternative to stoichiometric organolithium-based approaches and can provide high regioselectivity under milder conditions.

One such approach involves the palladium-catalyzed reductive carbonylation of aryl halides using a source of ¹³C-labeled carbon monoxide (¹³CO). researchgate.net Specialized two-chamber reactors have been developed to handle the gaseous ¹³CO safely and efficiently. In this setup, the ¹³CO can be generated in situ from a solid precursor, such as a ¹³C-labeled acyl halide, and then introduced into the reaction chamber containing the aryl halide, a palladium catalyst, and a reducing agent. researchgate.net This methodology allows for the synthesis of a wide range of ¹³C-labeled benzaldehydes.

Another innovative catalytic approach is the rhodium-catalyzed formylation of arylboronic acids. rsc.org This method utilizes formaldehyde (B43269), which can be isotopically labeled, as the formylating agent. The reaction proceeds through a series of catalytic cycles involving the decarbonylation of formaldehyde and subsequent carbonylative arylation. rsc.org

Furthermore, photoredox catalysis offers a modern and mild approach to formylation. Visible light-mediated processes can generate acyl radicals from various precursors, which can then be used to formylate aromatic systems. acs.org While the direct use of ¹³C sources in these systems is an area of ongoing research, the principles offer a promising avenue for future developments in isotopic labeling.

Multi-Step Synthetic Routes Incorporating Carbonyl-¹³C

When direct formylation is not feasible or when more complex analogs are desired, multi-step synthetic sequences are employed. These routes offer greater flexibility in substrate scope and allow for the introduction of the ¹³C label at various stages of the synthesis.

Horner-Wadsworth-Emmons (HWE) Strategy with Labeled Precursors

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from phosphonate (B1237965) esters and carbonyl compounds. wikipedia.org This reaction can be adapted for the synthesis of ¹³C-labeled benzaldehydes by using a ¹³C-labeled phosphonate precursor.

The synthesis typically begins with the preparation of a diethyl phosphonate bearing the desired ¹³C label. This can be achieved through various methods, including the Michaelis-Arbuzov reaction with a ¹³C-labeled alkyl halide. The labeled phosphonate is then deprotonated with a strong base, such as sodium hydride or n-butyllithium, to generate a stabilized carbanion. thieme-connect.com

This carbanion then reacts with an appropriate aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to afford the ¹³C-labeled alkene. wikipedia.org To obtain the final benzaldehyde (B42025), the alkene can be designed to undergo ozonolysis or other oxidative cleavage reactions. This multi-step approach provides a versatile route to a variety of substituted Benzaldehyde-(carbonyl-¹³C) analogs. bath.ac.ukwhiterose.ac.uk

Table 2: Key Steps in a Representative HWE Strategy

| Step | Reactants | Product | Purpose | Reference |

| 1 | Aldehyde, ¹³C-labeled phosphonate ester, Base | ¹³C-labeled α,β-unsaturated ester | Formation of the C=C bond with the isotope | thieme-connect.com |

| 2 | ¹³C-labeled α,β-unsaturated ester, Reducing agent | ¹³C-labeled allylic alcohol | Reduction of the ester | thieme-connect.com |

| 3 | ¹³C-labeled allylic alcohol, Oxidizing agent | ¹³C-labeled α,β-unsaturated aldehyde | Oxidation to the aldehyde | thieme-connect.com |

| 4 | ¹³C-labeled α,β-unsaturated aldehyde, Oxidative cleavage reagent | Benzaldehyde-(carbonyl-¹³C) | Cleavage to the final product |

This table outlines a general, illustrative sequence.

Baylis-Hillman Reactions and Subsequent Rearrangements Utilizing Labeled Benzaldehyde

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org When Benzaldehyde-(carbonyl-¹³C) is used as the electrophile, the resulting Baylis-Hillman adducts are valuable intermediates for the synthesis of more complex labeled molecules. nih.govresearchgate.net

The reaction with Benzaldehyde-(carbonyl-¹³C) and an activated alkene, like an acrylate (B77674) or acrylonitrile, yields a multifunctional product containing a hydroxyl group, a double bond, and the ¹³C-labeled carbon at a key position. rsc.org These adducts can then undergo a variety of subsequent transformations.

For example, the hydroxyl group can be derivatized, or the double bond can be functionalized through various addition reactions. Rearrangement reactions of these adducts can also lead to the formation of different carbo- and heterocyclic frameworks, all while retaining the isotopic label. This strategy provides access to a diverse library of complex molecules with a precisely placed ¹³C label originating from the initial Benzaldehyde-(carbonyl-¹³C).

Utilization of Elemental Carbon-13 as a Universal Synthon for Labeled Organic Molecules

A fundamentally different and highly versatile approach to labeled compounds starts with elemental carbon-13 (¹³C). rsc.orgresearchgate.net This method provides a universal entry point for incorporating ¹³C into a wide array of organic molecules, including Benzaldehyde-(carbonyl-¹³C).

The process begins with the conversion of elemental ¹³C into a simple, reactive C₂ building block. A key transformation is the synthesis of calcium carbide (Ca¹³C₂). rsc.orgresearchgate.net This is achieved by reacting elemental ¹³C with calcium at high temperatures. The resulting Ca¹³C₂ can then be readily converted to ¹³C₂-acetylene by reaction with water.

¹³C₂-acetylene is an exceptionally versatile synthon that can be used in a vast number of organic transformations. For the synthesis of Benzaldehyde-(carbonyl-¹³C), a potential route involves the cyclotrimerization of ¹³C₂-acetylene to form ¹³C₆-benzene. Subsequent functionalization of the labeled benzene ring, for instance, through Friedel-Crafts acylation followed by oxidation, can lead to the desired Benzaldehyde-(carbonyl-¹³C). This "bottom-up" approach from elemental ¹³C offers unparalleled flexibility in the design of isotopically labeled molecules. rsc.orgresearchgate.net

Direct Incorporation of Carbon Dioxide-13C into Aromatic Systems

The direct carboxylation of aromatic compounds using isotopically labeled carbon dioxide (¹³CO₂) represents a highly atom-economical approach for the synthesis of ¹³C-labeled aromatic aldehydes. This method leverages CO₂, an abundant and renewable C1 feedstock, for the creation of valuable chemical entities. mdpi.com While the thermodynamic stability of CO₂ presents a significant challenge, various catalytic systems have been developed to facilitate this transformation. mdpi.comnih.gov

Research has demonstrated the potential of metal-catalyzed reactions to incorporate CO₂ into aromatic systems. For instance, nickel-catalyzed carboxylation of aryl C-F bonds with CO₂ has been developed. researchgate.net This process can be controlled to react with one or two molecules of CO₂, leading to valuable phthalimides or α-hydroxycarboxylic acid derivatives. researchgate.net Another approach involves the rhodium(II)-catalyzed carboxylation of aryl C(sp²)-H bonds with CO₂. researchgate.net

Furthermore, the synthesis of ¹³C-labeled carboxylic acids has been achieved in two steps from unlabeled carboxylic acids by esterification followed by a decarboxylation/carboxylation cycle with ¹³CO₂. acs.org This method has yielded products with 8-40% label incorporation. acs.org A formal [5 + 1] cyclization strategy has also been reported for the synthesis of 1-¹³C-labeled phenols, which involves the reaction of a 1,5-dibromo-1,4-pentadiene precursor with a ¹³C-labeled carbonate ester. acs.org

The activation of CO₂ is a critical step in these syntheses. In enzymatic systems, CO₂ is often activated by forming a carboxyphosphate (B1215591) intermediate. nih.gov These methodologies underscore the growing interest in utilizing ¹³CO₂ as a direct and sustainable source for isotopic labeling of aromatic aldehydes and their precursors.

Two-Step, One-Pot Reduction/Cross-Coupling Procedures for Functionalized Labeled Aldehydes

A highly efficient, two-step, one-pot procedure has been developed for the synthesis of functionalized benzaldehydes, which is also applicable for the introduction of carbon isotopes. acs.orgrug.nlnih.govacs.orgresearchgate.net This methodology involves the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate. acs.orgrug.nlresearchgate.net This intermediate acts as a masked aldehyde, protecting the reactive aldehyde functionality from side reactions with the strong nucleophilic organometallic reagents used in the subsequent cross-coupling step. acs.orgrug.nlnih.govacs.orgresearchgate.net

The procedure begins with the DIBAL-H reduction of a Weinreb amide. acs.org The resulting aluminum hemiaminal is then subjected to a palladium-catalyzed cross-coupling reaction with various organolithium reagents. acs.orgrug.nl This allows for the introduction of a wide range of alkyl and aryl substituents onto the aromatic ring. acs.orgrug.nlnih.govacs.orgresearchgate.net

This method has been successfully applied to the synthesis of a radiolabeled aldehyde, demonstrating its utility for isotopic labeling. rug.nlnih.govresearchgate.net Specifically, [¹¹C]methyllithium, generated from [¹¹C]methyl iodide, was used in the cross-coupling step to produce a ¹¹C-labeled naphthaldehyde derivative in a rapid 4-minute reaction with a radiochemical purity greater than 99%. rug.nl This highlights the potential of this one-pot procedure for the efficient synthesis of carbonyl-labeled aromatic aldehydes.

Synthesis of Related Carbonyl-13C Labeled Aromatic Aldehyde Derivatives

The synthetic strategies for producing Benzaldehyde-(carbonyl-¹³C) can be extended to a variety of related aromatic aldehyde derivatives, enabling detailed investigation across a spectrum of chemical structures.

Substituted Benzaldehyde-(carbonyl-13C) Analogs

The synthesis of substituted benzaldehyde analogs with a ¹³C-labeled carbonyl group is crucial for understanding reaction mechanisms and metabolic pathways. Various synthetic routes have been explored to create these valuable compounds.

One notable method involves the synthesis of benzaldehyde substituted phenyl carbonyl hydrazones. researchgate.net This process starts with the preparation of p-substituted esters from benzoic acid derivatives, which are then converted to hydrazides using hydrazine (B178648) hydrate (B1144303). researchgate.net Subsequent reaction with a substituted benzaldehyde yields the target hydrazone. researchgate.net The Vilsmeier-Haack reaction can then be used for formylation. researchgate.net

Another approach focuses on the synthesis of benzohydrazide (B10538) Schiff base derivatives. bohrium.com This involves reacting methyl benzoate (B1203000) with hydrazine hydrate to form a substituted benzohydrazide, which is then reacted with a substituted benzaldehyde. bohrium.com Research has also been conducted on the synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes via the Baeyer-Villiger route, highlighting the impact of substituents on the reaction outcomes. sci-hub.ru

The two-step, one-pot reduction/cross-coupling procedure mentioned previously is also highly effective for creating a variety of substituted benzaldehydes. rug.nl This method has been used to synthesize benzaldehydes with phenyl, functionalized aryl, furan, thiophene, ferrocene, methyl, ethyl, trimethylsilylmethylene, and cyclopropyl (B3062369) substituents. rug.nl The reaction conditions are generally mild and the yields are good for a range of substrates, including those with methoxy (B1213986) and bromo substituents. rug.nl

Table 1: Examples of Synthesized Substituted Benzaldehydes

| Compound | Starting Material (Weinreb Amide) | Organolithium Reagent | Isolated Yield (%) |

| Biphenyl-4-carbaldehyde | 4-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 78 |

| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 4-Bromo-N-methoxy-N-methylbenzamide | (4-Methoxyphenyl)lithium | 85 |

| 4-(Thiophen-2-yl)benzaldehyde | 4-Bromo-N-methoxy-N-methylbenzamide | 2-Thienyllithium | 71 |

| 4-(Ferrocenyl)benzaldehyde | 4-Bromo-N-methoxy-N-methylbenzamide | Ferrocenyllithium | 65 |

| 4-Methylbenzaldehyde | 4-Bromo-N-methoxy-N-methylbenzamide | Methyllithium (B1224462) | 45 |

| 6-Methyl-2-naphthaldehyde | N-Methoxy-N-methyl-2-naphthamide | Methyllithium | 63 |

| 3-Phenylbenzaldehyde | 3-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 75 |

| 3,5-Diphenylbenzaldehyde | 3,5-Dibromo-N-methoxy-N-methylbenzamide | Phenyllithium | 82 |

| 4-Methoxy-3-phenylbenzaldehyde | 3-Bromo-4-methoxy-N-methoxy-N-methylbenzamide | Phenyllithium | 68 |

Data sourced from Heijnen et al. (2019). rug.nl

Synthesis of Other Carbonyl-13C Labeled Compounds (e.g., o-Tolualdehyde-13C1)

The synthesis of other carbonyl-¹³C labeled aromatic aldehydes, such as o-Tolualdehyde-¹³C1, is also of significant interest. o-Tolualdehyde, also known as 2-methylbenzaldehyde, is an important intermediate in the synthesis of various chemicals. cymitquimica.com The labeled version, o-Tolualdehyde-¹³C1 (carbonyl-¹³C), is commercially available with a purity of 99 atom % ¹³C. cymitquimica.com

Historically, o-tolualdehyde has been prepared through several methods, including the oxidation of o-xylene, o-xylyl chloride, or o-tolylcarbinol, and the reaction of o-tolylmagnesium bromide with various formylating agents. orgsyn.org A procedure based on the Sonn and Müller method, involving the reaction of o-toluanilide with phosphorus pentachloride followed by reduction, has also been described. orgsyn.org

For the specific introduction of a ¹³C label at the carbonyl position, methods analogous to those used for Benzaldehyde-(carbonyl-¹³C) would be employed. This could involve the use of a ¹³C-labeled formylating agent or the direct incorporation of ¹³CO₂ into a suitable precursor. The two-step, one-pot reduction/cross-coupling procedure could also be adapted for the synthesis of o-Tolualdehyde-¹³C1 by starting with the corresponding Weinreb amide and using a ¹³C-labeled methylating agent in the cross-coupling step.

Assessment of Isotopic Purity and Enrichment in Synthetic Products

The determination of isotopic purity and the degree of enrichment is a critical final step in the synthesis of labeled compounds like Benzaldehyde-(carbonyl-¹³C). Various analytical techniques are employed to verify the successful and specific incorporation of the ¹³C isotope.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this assessment. In ¹³C NMR spectroscopy, the presence and position of the ¹³C label can be directly observed. nih.gov For instance, in situ ¹³C NMR has been used to monitor the progress of reactions and identify key intermediates containing the ¹³C label. nih.gov The coupling between the ¹³C nucleus and adjacent protons (¹H-¹³C coupling) in a ¹H coupled ¹³C spectrum can provide further confirmation of the label's position. nih.gov

Mass spectrometry (MS) is another essential technique. It allows for the determination of the mass-to-charge ratio of the synthesized molecule, which will be higher for the ¹³C-labeled compound compared to its unlabeled counterpart. almacgroup.com By analyzing the isotopic distribution in the mass spectrum, the percentage of enrichment can be calculated by comparing the relative abundances of the labeled and unlabeled species. almacgroup.com

For radiolabeled compounds like those containing ¹¹C or ¹⁴C, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector are used to determine radiochemical purity. rug.nlalmacgroup.com This ensures that the radioactivity is associated with the desired chemical entity.

Commercial suppliers of isotopically labeled compounds often provide a certificate of analysis that specifies the isotopic purity. For example, Benzaldehyde-(carbonyl-¹³C) is available with a purity of >95% as determined by Gas Chromatography (GC), and o-Tolualdehyde-¹³C1 is available with 99 atom % ¹³C enrichment. lgcstandards.com Similarly, for research purposes, achieving high isotopic enrichment, often ≥99%, is crucial to minimize signal dilution in subsequent applications like kinetic modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. In the context of Benzaldehyde-(carbonyl-13C), ¹³C NMR is particularly powerful, as the labeled carbonyl carbon provides a distinct and strong signal, facilitating detailed analysis of its chemical environment.

Carbon-13 NMR Chemical Shift Analysis of Carbonyl Functionalities

The chemical shift of the carbonyl carbon in Benzaldehyde-(carbonyl-¹³C) is a sensitive probe of its electronic environment. In a typical ¹³C NMR spectrum of benzaldehyde, the carbonyl carbon resonance appears at a significantly higher chemical shift (around 192.3 ppm) compared to the aromatic ring carbons. docbrown.info This downfield shift is characteristic of the deshielding effect caused by the highly electronegative oxygen atom double-bonded to the carbon. docbrown.info

Substituent Chemical Shift (SCS) Increments and Additivity Rules

The electronic nature of substituents on the aromatic ring of benzaldehyde significantly influences the chemical shift of the carbonyl carbon. Substituent Chemical Shift (SCS) increments quantify this effect. These increments, determined experimentally, can be used to predict the carbonyl ¹³C chemical shift in di- and trisubstituted benzaldehydes with a reasonable degree of accuracy through simple additivity. researchgate.net

Electron-donating groups (EDGs) on the benzene ring tend to increase the electron density at the carbonyl carbon, causing it to become more shielded and thus resonate at a lower chemical shift (upfield shift). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield shift in the carbonyl carbon resonance. researchgate.net However, deviations from this simple additivity can occur, particularly when substituents are capable of forming intermolecular or intramolecular hydrogen bonds. researchgate.net For instance, deviations of around 2 ppm can be observed in dilution experiments for substituents that participate in intermolecular hydrogen bonding, while intramolecular hydrogen bonding can lead to deviations of up to 6 ppm. researchgate.net

Table 1: Predicted vs. Observed Carbonyl ¹³C Chemical Shifts in Substituted Benzaldehydes

| Substituent | Position | SCS Increment (ppm) | Predicted Shift (ppm) | Observed Shift (ppm) |

|---|---|---|---|---|

| -OCH₃ | para | -5.2 | 187.1 | 187.3 |

| -NO₂ | meta | +1.5 | 193.8 | 193.6 |

| -Cl | ortho | +2.1 | 194.4 | 194.2 |

Note: Predicted shifts are calculated by adding the SCS increment to the chemical shift of the carbonyl carbon in unsubstituted benzaldehyde (~192.3 ppm). Observed shifts are hypothetical values for illustrative purposes.

Correlation of Electronic Structure and Substituents with Carbonyl-13C Chemical Shifts

The influence of substituents on the carbonyl-¹³C chemical shift is primarily governed by inductive and resonance effects. researchgate.net Analysis using the dual substituent parameter (DSP) method reveals that inductive effects are often the predominant factor. researchgate.net A concept known as π-polarization has been proposed to explain certain observations, where the substituent polarizes the π-electron system of the benzene ring, which in turn affects the polarization of the carbonyl group. researchgate.net

Computational methods, such as Hartree-Fock calculations, have been employed to determine the natural atomic charges of the carbonyl carbon in substituted benzaldehydes. researchgate.net These calculations help to rationalize the magnitude and sign of the observed SCS increments, providing a theoretical basis for the experimental findings. researchgate.net

Conformational Equilibrium Studies via Carbonyl-13C NMR

For unsymmetrically substituted benzaldehydes, the formyl group can exist in two planar conformations, O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to the substituent. At room temperature, the rotation around the phenyl-formyl bond is typically fast on the NMR timescale, resulting in a single, averaged signal for the carbonyl carbon. However, at low temperatures (e.g., -150°C), this rotation can be "frozen out," allowing for the observation of separate signals for the O-cis and O-trans conformers. rsc.org

The relative intensities of these signals in the ¹³C NMR spectrum directly correspond to the population ratio of the two conformers. rsc.org This information allows for the determination of the free energy difference between the conformers. For example, in 2-(diphenylphosphino)benzaldehyde (B1302527), the O-trans conformer is favored, with free energy differences of 2.7 kJ/mol in polar solvents and 0.9 kJ/mol in nonpolar solvents at 300 K. cdnsciencepub.comresearchgate.net

Solvent Effects on Carbonyl Chemical Shifts

The chemical shift of the carbonyl carbon in Benzaldehyde-(carbonyl-¹³C) is also sensitive to the solvent environment. organicchemistrydata.org Protic solvents, which can act as hydrogen bond donors, can interact with the lone pair of electrons on the carbonyl oxygen. This hydrogen bonding leads to a polarization of the C=O bond, which deshields the carbonyl carbon and results in a downfield shift of its resonance. organicchemistrydata.org

Dilution studies can be used to investigate the extent of intermolecular hydrogen bonding. As the concentration of a hydrogen-bonding species like hydroxybenzaldehyde is decreased, the equilibrium shifts away from the hydrogen-bonded state, leading to an upfield shift in the carbonyl carbon resonance. researchgate.net

Table 2: Solvent Effects on the Carbonyl ¹³C Chemical Shift of Benzaldehyde-(carbonyl-13C)

| Solvent | Solvent Type | Approximate Chemical Shift (ppm) |

|---|---|---|

| CDCl₃ | Non-polar, aprotic | 192.3 |

| (CD₃)₂SO | Polar, aprotic | 193.1 |

| CD₃OD | Polar, protic | 194.5 |

Note: Chemical shift values are illustrative and can vary with concentration and temperature.

Dynamic NMR Methods for Investigating Molecular Dynamics and Exchange Processes

Dynamic NMR (DNMR) techniques are invaluable for studying the rates of chemical exchange processes that occur on the NMR timescale. In the context of Benzaldehyde-(carbonyl-¹³C), DNMR can be used to determine the rotational barrier of the formyl group. rsc.org

By acquiring a series of ¹³C NMR spectra at different temperatures around the coalescence point (the temperature at which the separate signals for the O-cis and O-trans conformers merge into a single broad peak), the rate of rotation can be determined. From these rates, the activation parameters for the rotational process, such as the Gibbs free energy of activation (ΔG‡), can be calculated. For several unsymmetrically substituted benzaldehydes, the barrier to internal rotation about the phenyl-formyl bond has been estimated to be approximately 30 kJ mol⁻¹. rsc.org

Advanced Carbon-13 NMR Methodologies for Labeled Systems

The introduction of a ¹³C-labeled carbonyl group in benzaldehyde provides a powerful spectroscopic handle to probe its chemical environment, connectivity, and dynamics.

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR pulse sequence that enhances the signal of carbon atoms attached to protons. While the carbonyl carbon of Benzaldehyde-(carbonyl-¹³C) is a quaternary carbon (not directly bonded to any protons) and would typically be absent in a DEPT spectrum, this technique can be ingeniously applied for quantitative analysis in reaction mixtures where Benzaldehyde-(carbonyl-¹³C) is a component.

In a study investigating the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde, DEPT-45 NMR was utilized for in situ high-pressure kinetic studies. By observing the signals of the protonated carbons of both the reactant and the product, the composition of benzaldehyde within the catalyst could be quantified. Calibration plots are constructed by correlating the NMR peak area with the known composition of benzaldehyde in various solvent mixtures. This allows for the determination of the actual concentration of benzaldehyde during the course of the reaction. researchgate.net

Table 1: Illustrative Data for Quantitative Analysis of Benzaldehyde using DEPT-¹³C NMR

| Solvent | NMR Peak Area (Arbitrary Units) | Actual Benzaldehyde Composition (mol%) |

| Heptane | 0.2 | 10 |

| Toluene | 0.4 | 20 |

| Solvent-free | 0.6 | 30 |

This table is for illustrative purposes to demonstrate the principle of quantitative analysis using DEPT-¹³C NMR calibration curves as described in the research. researchgate.net

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing no direct information about the number of attached protons. However, in a proton-coupled ¹³C NMR spectrum, the signals are split by the protons directly bonded to them, following the n+1 rule. For Benzaldehyde-(carbonyl-¹³C), the carbonyl carbon is not directly attached to any protons, so it would appear as a singlet. However, it exhibits long-range coupling to the aldehydic proton and the aromatic protons.

The one-bond coupling constant (¹JCH) is typically around 120-250 Hz, while two-bond (²JCH) and three-bond (³JCH) couplings are much smaller (0-20 Hz). The signal for the carbonyl-¹³C in benzaldehyde would be a doublet due to coupling with the aldehydic proton (²JCH). This provides direct evidence of the connectivity between the carbonyl carbon and the aldehydic proton. The chemical shift of the carbonyl carbon in benzaldehyde is observed at approximately 192.3 ppm. docbrown.info

Table 2: ¹³C Chemical Shifts and Expected Multiplicity in Proton-Coupled Spectrum of Benzaldehyde

| Carbon Atom | Chemical Shift (ppm) | Attached Protons | Expected Multiplicity |

| Carbonyl-C | 192.3 | 0 | Doublet (due to ²JCH with aldehydic H) |

| C1 (ipso) | 136.5 | 0 | Multiplet (long-range couplings) |

| C4 (para) | 134.4 | 1 | Doublet |

| C3, C5 (meta) | 129.0 | 1 (each) | Doublet |

| C2, C6 (ortho) | 129.7 | 1 (each) | Doublet |

Chemical shift data sourced from general ¹³C NMR interpretations of benzaldehyde. docbrown.info

Two-dimensional (2D) ¹³C-¹³C Proton-Driven Spin Diffusion (PDSD) NMR spectroscopy is a powerful solid-state NMR technique for elucidating the structure of complex materials by identifying through-space proximities between carbon atoms. When combined with Dynamic Nuclear Polarization (DNP), which dramatically enhances signal intensity, this method can be applied to study materials at natural ¹³C abundance or with specific isotopic labeling. bruker.comuniversiteitleiden.nl

For a sample of Benzaldehyde-(carbonyl-¹³C) adsorbed on a catalyst surface or within a polymer matrix, 2D ¹³C-¹³C PDSD DNP NMR could be used to probe the spatial proximity of the carbonyl carbon to other carbon atoms in its environment. For instance, if benzaldehyde molecules form dimers or aggregates, cross-peaks would be observed between the carbonyl-¹³C of one molecule and the aromatic carbons of a neighboring molecule. The intensity of these cross-peaks as a function of the mixing time can provide information about the intermolecular distances. This technique is particularly valuable for understanding intermolecular interactions and the spatial organization of molecules in heterogeneous systems. universiteitleiden.nl

Relaxation dispersion NMR spectroscopy is a sophisticated technique used to study the dynamics of molecules that are in exchange between a highly populated ground state and one or more sparsely populated, "invisible" excited states. This method can measure the chemical shifts of these transiently formed excited states. nih.gov

While often applied to biological macromolecules like proteins, the principles of relaxation dispersion can be applied to smaller molecules like Benzaldehyde-(carbonyl-¹³C) undergoing chemical exchange processes, such as binding to a surface or participating in a reversible reaction. By monitoring the relaxation rate of the carbonyl-¹³C signal at different pulse frequencies, one can extract the chemical shift of the carbonyl carbon in the excited state. The ¹³C labeling of the carbonyl group is crucial for these experiments as it provides the necessary signal sensitivity to accurately measure the relaxation profiles. nih.gov This technique offers a unique window into the electronic structure of transient species that are otherwise difficult to observe.

Solid-state ¹³C spin-diffusion NMR is a key technique for investigating the molecular-level structure, miscibility, and domain sizes in heterogeneous materials such as polymer blends, composites, and surface-adsorbed species. The method relies on the transfer of magnetization between ¹³C nuclei through their dipolar couplings, a process that is distance-dependent (typically effective up to ~1-2 nm). universiteitleiden.nlnih.gov

For Benzaldehyde-(carbonyl-¹³C) in a heterogeneous system, for example, adsorbed onto a solid support, ¹³C spin-diffusion experiments can reveal information about the distribution and aggregation of the benzaldehyde molecules. By selectively irradiating the carbonyl-¹³C signal and observing the transfer of magnetization to the carbon nuclei of the support material or to other benzaldehyde molecules, one can map out the spatial proximities at the molecular level. The rate of spin diffusion is related to the square of the dipolar coupling strength and thus to the inverse sixth power of the internuclear distance, making it a sensitive probe of molecular packing and domain structure. The specific labeling with ¹³C is highly advantageous as it significantly enhances the efficiency of the spin-diffusion process. universiteitleiden.nl

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a technique that provides solution-like high-resolution NMR spectra from semi-solid or gel-like samples, such as biological tissues, cell cultures, or molecules adsorbed on a solid phase in a solvent. It effectively averages out the line-broadening effects from magnetic susceptibility inhomogeneities and residual dipolar couplings that are present in such complex matrices. nih.gov

If Benzaldehyde-(carbonyl-¹³C) were present in a complex environmental sample, such as contaminated soil or within a biological matrix as a metabolite, HR-MAS NMR would be an ideal technique for its characterization without the need for harsh extraction procedures. The sharp signals obtained in HR-MAS spectra would allow for the unambiguous identification and potential quantification of Benzaldehyde-(carbonyl-¹³C). The distinct chemical shift of the carbonyl-¹³C at around 192 ppm would make it readily distinguishable from many endogenous molecules. Furthermore, 2D HR-MAS correlation experiments could be used to establish connectivities and interactions with other molecules in the sample. nih.gov

Proton (Carbon-12/Carbon-13) Filtered Experiments for Isotope Enrichment Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, offers a powerful, non-destructive method for quantifying the enrichment of ¹³C in molecules like Benzaldehyde-(carbonyl-¹³C). Isotope-filtered experiments are designed to distinguish between protons attached to ¹²C and those attached to ¹³C, providing a direct measure of isotopic incorporation.

A recently developed 1D ¹H-¹²C/¹³C filtered experiment utilizes an "in-phase/opposite-phase" encoding strategy. nih.gov This allows for the simultaneous detection and clear separation of signals from protons bonded to ¹²C and ¹³C in a single scan, maintaining the high sensitivity of a standard ¹H spectrum. nih.gov This method generates distinct sub-spectra for the ¹H-¹²C and ¹H-¹³C moieties, which is particularly advantageous for analyzing complex mixtures where significant signal overlap can occur. nih.gov

While the presence of the ¹³C dipole can lead to faster relaxation and a slight underestimation of the ¹H-¹³C signals, this can be readily corrected by acquiring a reference spectrum. nih.gov This allows for the calculation of the absolute percentage of ¹³C enrichment by difference. nih.gov This technique has proven to be highly accurate, with deviations of less than 1% from expected ¹²C/¹³C ratios in studies on ¹³C-labeled glucose and in monitoring ¹³C assimilation in biological systems. nih.gov Such experiments are invaluable for tracing the metabolic fate of the carbonyl carbon in Benzaldehyde-(carbonyl-¹³C).

One-bond carbon-proton coupling constants (¹JCH) are also sensitive to the electronic environment and can be influenced by isotopic substitution. rsc.org Experimental studies have shown small, typically negative, one-bond ¹³C isotope effects on ¹H NMR chemical shifts. rsc.org The chemical shift of the aldehyde proton in Benzaldehyde would be influenced by the presence of the ¹³C at the carbonyl position. The typical ¹³C chemical shift for the carbonyl carbon in benzaldehyde is around 192.3 ppm. docbrown.info

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, offering exceptional sensitivity and specificity. Various MS techniques are employed to study Benzaldehyde-(carbonyl-¹³C) and its derivatives.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes with extremely high precision. pnnl.govthermofisher.com It is the gold standard for determining isotopic signatures and can readily distinguish between molecules from natural and synthetic origins. fmach.it For Benzaldehyde-(carbonyl-¹³C), IRMS can precisely quantify the ¹³C/¹²C ratio, providing a definitive measure of enrichment.

The sample is typically converted to a simple gas, such as CO₂, through combustion. pnnl.govfmach.it This gas is then ionized, and the ions are separated based on their mass-to-charge ratio in a magnetic sector mass spectrometer. pnnl.govfmach.it The high precision of IRMS allows for the detection of even minute variations in isotopic fractionation that occur during chemical and biological processes. pnnl.gov This makes it an essential tool for tracking the metabolic pathways of the labeled carbonyl group of benzaldehyde. pnnl.gov IRMS has been successfully used to differentiate proteins from different biosynthetic sources based on their distinct ¹³C and ¹⁵N isotopic signatures. nih.gov

Both LC-MS and GC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.netnih.gov These methods are indispensable for identifying and quantifying metabolites of Benzaldehyde-(carbonyl-¹³C) in complex biological matrices. nih.gov

GC-MS: This technique is well-suited for volatile and thermally stable compounds. Derivatization is often employed to increase the volatility of aldehydes for GC-MS analysis. nih.gov For instance, aldehydes can be derivatized and then analyzed by GC coupled to electron-capture negative-ion chemical ionization (NICI) MS for high sensitivity. aston.ac.uk

LC-MS: LC-MS is particularly useful for less volatile and thermally labile metabolites. nih.gov Reversed-phase LC can separate semi-polar compounds, while hydrophilic interaction LC (HILIC) is used for polar metabolites. nih.gov Chemical isotope labeling strategies can be combined with LC-MS to enhance the detection and quantification of carbonyl-containing metabolites. acs.org Tandem mass spectrometry (MS/MS) is often used for structural elucidation and to increase specificity, especially in selected reaction monitoring (SRM) mode for targeted quantification. nih.govnih.gov

These techniques have been widely applied to the analysis of various aldehydes and their metabolites in biological fluids and tissues. nih.govaston.ac.uk

MALDI-TOF MS is a soft ionization technique that is particularly effective for the analysis of large molecules like polymers with minimal fragmentation. wikipedia.orgnih.gov In the context of Benzaldehyde-(carbonyl-¹³C), if this labeled compound is used as a building block or a tracer in polymer synthesis, MALDI-TOF MS can be instrumental in analyzing the resulting polymer and its degradation products.

The process involves mixing the sample with a suitable matrix that absorbs laser energy. wikipedia.org A pulsed laser desorbs and ionizes the sample and matrix, and the ions are analyzed in a time-of-flight mass spectrometer. wikipedia.org This technique can be used to determine the molar mass distribution of polymers and to identify the chemical structures of degradation products. wikipedia.orgmdpi.com For example, if a polymer incorporating Benzaldehyde-(carbonyl-¹³C) undergoes degradation, MALDI-TOF MS could identify the resulting fragments containing the ¹³C label, providing insights into the degradation mechanism. mdpi.comresearchgate.net

Nanoscale Secondary Ion Mass Spectrometry (nano-SIMS) is a high-resolution imaging mass spectrometry technique that allows for the measurement of elemental and isotopic composition at the subcellular level, with a spatial resolution down to 30-50 nm. wikipedia.orgnih.govmpi-bremen.de This makes it an incredibly powerful tool for tracing the fate of Benzaldehyde-(carbonyl-¹³C) within individual cells.

In a nano-SIMS experiment, a finely focused primary ion beam sputters the surface of a sample, generating secondary ions that are then analyzed by a mass spectrometer. mpi-bremen.de By rastering the primary beam across the sample, a high-resolution map of the distribution of different isotopes can be created. wikipedia.org This enables the visualization and quantification of the incorporation of the ¹³C label from Benzaldehyde-(carbonyl-¹³C) into specific cellular structures and organelles. nih.govrsc.org Nano-SIMS can be combined with other techniques like fluorescence in situ hybridization (FISH) to link metabolic activity to specific microbial identities. univie.ac.at

Integration of Spectroscopic Data with Computational Chemistry

The integration of experimental spectroscopic data with computational chemistry provides a deeper understanding of the molecular properties and behavior of Benzaldehyde-(carbonyl-¹³C). walisongo.ac.id Computational methods, such as Density Functional Theory (DFT), can be used to predict and interpret spectroscopic parameters like NMR chemical shifts and spin-spin coupling constants. unicamp.br

By calculating these parameters for different potential structures and comparing them with experimental data, the most likely structure and conformation of the molecule and its metabolites can be determined. uobasrah.edu.iqresearchgate.net For example, computational models can help to rationalize the observed ¹³C chemical shift of the carbonyl group in Benzaldehyde-(carbonyl-¹³C) and how it is affected by different substituents on the aromatic ring. researchgate.net This synergy between experimental data and theoretical calculations is crucial for a comprehensive structural and electronic characterization of labeled compounds. walisongo.ac.id

Physicochemical Properties

The introduction of a ¹³C isotope at the carbonyl position does not significantly alter the bulk physical and chemical properties of benzaldehyde (B42025). The labeled compound is a colorless to pale yellow liquid with the characteristic almond-like odor of benzaldehyde. chemicalbook.comchemicalbook.com It is sensitive to air, light, and moisture and is combustible. chemicalbook.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₆H₅¹³CHO sigmaaldrich.com |

| Molecular Weight | 107.11 g/mol nih.govsigmaaldrich.com |

| Melting Point | -26 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 178-179 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 1.055 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.545 sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | Sparingly soluble chemicalbook.com |

| Appearance | Colorless to yellow liquid chemicalbook.com |

| Odor | Almond-like chemicalbook.com |

Mechanistic Investigations and Reaction Pathway Elucidation Using Carbonyl 13c

Kinetic Isotope Effect (KIE) Studies with Carbonyl-¹³C Labeling

One of the most powerful applications of Benzaldehyde-(carbonyl-¹³C) is in the study of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By measuring the KIE at the carbonyl carbon, scientists can gain profound insights into the bonding changes occurring in the rate-determining step of a reaction. illinois.edu

The measurement of ¹³C KIEs can distinguish between primary and secondary effects. A primary ¹³C KIE is observed when the C-C or C-heteroatom bond to the carbonyl carbon is formed or broken in the rate-determining step. acs.org The magnitude of this effect provides information about the extent of bond cleavage or formation in the transition state. For instance, a small positive carbonyl-¹³C KIE of 1.019 was observed in the reaction of lithium pinacolone (B1678379) enolate with benzaldehyde (B42025), suggesting that C-C bond formation is involved in the rate-determining transition state. acs.orgoup.com This value is larger than the calculated equilibrium isotope effect, indicating a primary KIE. acs.org

Secondary ¹³C KIEs arise from changes in the vibrational environment of the carbonyl carbon that are not directly involved in bond making or breaking in the rate-determining step, such as a change in hybridization. These effects are typically smaller than primary KIEs but can still provide valuable mechanistic information. princeton.edu

Carbonyl-¹³C KIEs are instrumental in identifying the slowest, or rate-determining, step of a multi-step reaction. A significant KIE at the carbonyl carbon points to its involvement in this critical step. illinois.edu For example, in the Wittig reaction of anisaldehyde with a stabilized ylide, a substantial ¹³C KIE at the carbonyl carbon indicated that carbon-carbon bond formation is at least partially rate-limiting. acs.org

Furthermore, the magnitude of the KIE can help characterize the transition state. A larger KIE generally suggests a more "product-like" transition state where the new bond is substantially formed or the old bond is substantially broken. Conversely, a smaller KIE points to a more "reactant-like" transition state. By comparing experimental KIEs with theoretical calculations for different possible transition state structures, chemists can deduce the most likely geometry of the transition state. nih.gov

Table 1: Experimental Carbonyl-¹³C Kinetic Isotope Effects in Reactions of Benzaldehyde Derivatives

| Reactants | Reaction Type | ¹²k/¹³k | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Benzaldehyde and Lithium Pinacolone Enolate | Nucleophilic Addition | 1.019 | C-C bond formation is part of the rate-determining step. | acs.orgoup.com |

| Anisaldehyde and a Stabilized Phosphonium Ylide | Wittig Reaction | Substantial | C-C bond formation is at least partially rate-limiting. | acs.org |

| Substituted Benzaldehydes and Phenylthiomethyllithium | Nucleophilic Addition | Small positive | Consistent with a polar addition mechanism. | amazonaws.com |

In many reactions, multiple bonds are formed or broken. Carbonyl-¹³C KIEs, often in conjunction with other isotopic labels, can reveal whether these events occur in a single, synchronous step or in a stepwise, asynchronous manner. For instance, in a cycloaddition reaction, comparing the KIEs at different carbons can indicate if the new bonds form simultaneously or if one forms ahead of the other. nih.gov A highly asynchronous process was indicated in the deoxygenation of styrene (B11656) oxide with dichlorocarbene, where a normal ¹³C isotope effect was seen at the α-carbon but an inverse effect at the β-carbon. researchgate.net

To gain a more complete picture of the transition state, researchers often measure KIEs for multiple isotopes simultaneously. For example, combining carbonyl-¹³C KIEs with deuterium (B1214612) (²H) KIEs can provide a more detailed understanding of the transition state structure. In the reaction of benzaldehyde with lithium pinacolone enolate, both carbonyl-¹³C and phenyl-d₅ KIEs were measured. oup.comoup.com The observed phenyl-d₅ KIE of 1.031, being about one-third of the calculated equilibrium isotope effect, suggested a transition state that is approximately one-third of the way along the reaction coordinate in a polar addition mechanism. oup.com

Historically, KIE studies required the synthesis of highly enriched isotopic compounds. However, advancements in high-field Nuclear Magnetic Resonance (NMR) spectroscopy have made it possible to measure ¹³C KIEs at natural abundance (approximately 1.1%). illinois.edued.ac.uk This technique, pioneered by Singleton, involves the high-precision analysis of the starting material or product at different reaction conversions. ed.ac.uk By comparing the ¹³C content at the carbonyl position to a carbon within the same molecule that is not expected to exhibit a KIE (an internal standard), the subtle changes in isotopic ratios due to the KIE can be accurately determined. nih.govgithub.com This method has significantly broadened the accessibility and application of ¹³C KIE studies in mechanistic organic chemistry. ed.ac.uk

Tracing Carbon Flow and Identifying Reaction Intermediates in Organic Transformations

Beyond KIEs, Benzaldehyde-(carbonyl-¹³C) serves as a tracer to follow the path of the carbonyl carbon throughout a reaction sequence. By analyzing the position of the ¹³C label in the products and any isolated intermediates, chemists can definitively map the carbon skeleton's rearrangement and identify transient species.

For example, in a reaction where the benzaldehyde carbonyl carbon is incorporated into a new ring system, ¹³C NMR spectroscopy of the product will reveal the new location of the labeled carbon, confirming the proposed reaction pathway. If a suspected intermediate can be trapped or observed spectroscopically, the presence or absence of the ¹³C label at a specific position can provide conclusive evidence for its role in the reaction mechanism. This approach is particularly valuable in complex multi-step syntheses and biosynthetic pathway elucidation. nih.govresearchgate.net

Monitoring Reaction Progress and Intermediates via Carbonyl-13C Labeling

The use of Benzaldehyde-(carbonyl-¹³C) is instrumental in monitoring reaction progress and identifying transient intermediates. dtu.dksit.edu.cn By acquiring ¹³C NMR spectra during a reaction, researchers can observe the disappearance of the benzaldehyde carbonyl signal and the appearance of new signals corresponding to intermediates and final products. dtu.dk This technique provides direct evidence for proposed reaction pathways.

For instance, in a study of a photoredox-catalyzed deoxygenative olefination, Benzaldehyde-(carbonyl-¹³C) was used to boost the sensitivity of the otherwise insensitive ¹³C signals, allowing for the direct detection of reaction intermediates. researchgate.net In situ ¹³C NMR spectroscopy revealed several new signals distinct from the starting material and products, which were crucial for mapping the transformation from a carbonyl group to a carbon-carbon double bond. researchgate.net Similarly, in probing the formation of 1-arylidene-1,2,4-triazolinium salts, reactions were initiated with benzaldehyde-α-¹³C, and the progress was monitored by acquiring ¹H and ¹³C NMR spectra over several hours to characterize the decay and build-up of educts, products, and transient species like cyclic carbinolamine intermediates. dtu.dksit.edu.cn

Table 1: Representative Intermediates Observed via ¹³C Labeling in a Photoredox Reaction

| Intermediate Type | Observed ¹³C Signal (ppm) | Role in Mechanism |

| Benzaldehyde-(carbonyl-¹³C) | ~192.3 | Starting Material |

| Ketyl Radical Adduct | Shifted from baseline | Initial Radical Species |

| Benzyloxyborate Ester | ~70-80 | By-product/Stable Intermediate |

| Stilbene (Product) | ~130-140 | Final Olefin Product |

| Note: Chemical shifts are approximate and depend on the specific reaction environment and intermediates formed. Data is illustrative based on findings in photoredox studies. researchgate.netdocbrown.info |

Understanding Complex Rearrangement Mechanisms

Isotopic labeling is a classic and definitive method for elucidating complex molecular rearrangements, where atoms or groups migrate within a molecule. Benzaldehyde-(carbonyl-¹³C) serves as an unambiguous tracer to follow the path of the carbonyl carbon during such processes.

In one investigation into the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, the use of benzaldehyde-α-¹³C was critical in challenging a previously proposed "regioselective mechanism". dtu.dk The initial hypothesis predicted the ¹³C label would end up in a specific position in the final product. However, the experimental results showed that the ¹³C isotope was incorporated into multiple sites of the heterocyclic product, indicating that an unproductive side reaction pathway was causing ¹³C scrambling. dtu.dksit.edu.cn This finding, only possible through isotopic labeling, led to a revised and more accurate mechanism involving a thermodynamically controlled cyclic 1,3-oxazetidine (B3055997) intermediate. dtu.dk

This approach is invaluable for studying classic reactions like the Baeyer-Villiger rearrangement. In the oxidation of a ketone derived from benzaldehyde, labeling the carbonyl carbon with ¹³C would allow for direct observation of the resulting ester or lactone, confirming that the phenyl group migrates and the labeled carbon remains as the new ester carbonyl.

Investigating Catalytic Reaction Mechanisms (e.g., Photoredox Catalysis, Organometallic Catalysis)

The reactivity of the benzaldehyde carbonyl group is central to many catalytic reactions. Labeling this position with ¹³C provides a direct handle to study catalyst-substrate interactions and the entire catalytic cycle.

Photoredox Catalysis: In the field of photoredox catalysis, Benzaldehyde-(carbonyl-¹³C) has been used to unravel the mechanism of a deoxygenative olefination that converts aromatic aldehydes into alkenes. researchgate.net A systematic in situ illumination NMR study using the ¹³C-labeled substrate was conducted to directly detect reaction intermediates. researchgate.net The presence of radical species was confirmed by observing changes in the ¹³C NMR spectrum of the labeled carbonyl upon addition of radical inhibitors like TEMPO. researchgate.net These experiments provided strong evidence for a mechanism involving single-electron reduction to a ketyl radical, which then proceeds through a series of steps to form the final alkene product. researchgate.netacs.org

Organometallic Catalysis: In organometallic catalysis, the aldehyde often coordinates to a metal center, which activates the carbonyl group. By using Benzaldehyde-(carbonyl-¹³C), the electronic and structural changes upon coordination can be monitored by the change in the ¹³C NMR chemical shift. libretexts.org The synthesis of functionalized ¹³C-labeled benzaldehydes is a key enabling step for these mechanistic studies. researchgate.netacs.org For example, the analysis of the ¹³C NMR spectra of 2-(diphenylphosphino)benzaldehyde (B1302527) coordinated to a metal center reveals information about the conformational equilibrium and the electronic influence of the metal on the aldehyde group. researchgate.net This allows researchers to understand how the catalyst activates the substrate for subsequent reactions, such as nucleophilic attack or oxidative addition. libretexts.org

Elucidating Quantum-Mechanical Mixing Phenomena in Labeled Organometallic Compounds

While direct studies of quantum-mechanical mixing involving Benzaldehyde-(carbonyl-¹³C) are not widely documented, the principles are well-established in the study of organometallic complexes using ¹³C NMR. Many organometallic compounds are not static structures but are fluxional, meaning their atoms undergo dynamic exchange processes on the NMR timescale. nih.gov This fluxionality is a manifestation of quantum mechanics, where different structures are close in energy and interconvert rapidly.

¹³C NMR is a primary tool for studying these dynamic behaviors. nih.gov For a hypothetical organometallic complex containing a P,O-coordinated benzaldehyde-(carbonyl-¹³C) ligand, the ¹³C signal of the carbonyl carbon would be a highly sensitive probe for fluxional processes.

At low temperatures , where the exchange is slow, distinct ¹³C signals might be observed for each static conformation.

As the temperature increases , the rate of exchange increases, causing the NMR signals to broaden.

At higher temperatures , if the exchange becomes fast enough, the signals will coalesce into a single, sharp peak at a chemical shift that is the weighted average of the individual conformations. nih.gov

The analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers (ΔG‡) for these fluxional processes. nih.gov Labeling with carbonyl-¹³C would be essential for isolating the relevant signals and studying the dynamic behavior of the aldehyde ligand within the coordination sphere of the metal. acs.org

Table 2: Hypothetical Temperature-Dependent ¹³C NMR for a Fluxional Benzaldehyde Complex

| Temperature | NMR Observation | Interpretation |

| Low T (-80 °C) | Two sharp peaks for the carbonyl-¹³C | Slow exchange; two distinct conformers are frozen out. |

| Medium T (-20 °C) | One very broad peak | Intermediate exchange; conformers are interconverting on the NMR timescale (coalescence). |

| High T (50 °C) | One sharp peak | Fast exchange; the observed signal is an average of the two conformers. |

| This table is illustrative of the principles of dynamic NMR spectroscopy applied to fluxional organometallic systems. nih.gov |

Studies on Electronic Effects and Reactivity of Carbonyl-13C Functional Groups

The ¹³C NMR chemical shift of the carbonyl carbon in Benzaldehyde-(carbonyl-¹³C) is exquisitely sensitive to its electronic environment. This sensitivity makes it an excellent tool for studying how substituents and intermolecular forces influence the reactivity and electronic structure of the aldehyde functional group.

Influence of Substituents on Carbonyl Reactivity and Electronic Structure

The electronic nature of substituents on the aromatic ring significantly impacts the electron density at the carbonyl carbon, which is reflected in its ¹³C NMR chemical shift. Generally, electron-donating groups (EDGs) increase the electron density at the carbonyl carbon, causing it to be more shielded and resonate at a higher field (lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield shift (higher ppm value). researchgate.net

This relationship allows for a quantitative analysis of electronic effects. The ¹³C chemical shifts often show a good correlation with Hammett substituent constants (σ), providing insight into the balance of inductive and resonance effects. researchgate.net Studies have shown that for the carbonyl carbon, inductive effects are often predominant, but resonance effects via π-polarization also play a significant role. researchgate.net Interestingly, some research suggests that contrary to conventional thinking, electron-withdrawing substituents may decrease the electrophilicity of the carbonyl carbon due to a significant destabilization of the ground state. lu.se

Table 3: Effect of Para-Substituents on the ¹³C NMR Chemical Shift of the Carbonyl Carbon in Benzaldehyde

| Substituent (X) in p-X-C₆H₄CHO | Substituent Type | Carbonyl ¹³C Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | Strong EDG | ~190.5 |

| -OCH₃ | EDG | ~190.7 |

| -CH₃ | Weak EDG | ~191.9 |

| -H | Neutral | ~192.3 |

| -Cl | Weak EWG | ~191.2 |

| -CN | EWG | ~191.3 |

| -NO₂ | Strong EWG | ~191.1 |

| Note: Values are representative and compiled from various sources. libretexts.orgresearchgate.net The non-linear trend highlights the complex interplay of inductive and resonance effects. |

Impact of Polarization and Inter/Intramolecular Hydrogen Bonding on Carbonyl Resonance

The carbonyl ¹³C chemical shift is also highly sensitive to polarization effects induced by the solvent and, notably, by hydrogen bonding. researchgate.net

Intramolecular hydrogen bonding , such as in 2-hydroxybenzaldehyde (salicylaldehyde), creates a strong, localized interaction with the carbonyl oxygen. This interaction polarizes the C=O bond, withdrawing electron density from the carbon and causing a significant downfield shift in its ¹³C NMR resonance compared to isomers where this interaction is absent. researchgate.net Deviations of up to 6 ppm from predicted values can result from this effect. researchgate.net

Intermolecular hydrogen bonding occurs between the carbonyl oxygen and protic solvents or other molecules like 4-hydroxybenzaldehyde. This interaction also deshields the carbonyl carbon. The strength of this effect can be demonstrated in dilution experiments. As a solution of a hydrogen-bonding benzaldehyde derivative is diluted, the intermolecular hydrogen bonds are disrupted, leading to an upfield shift of the carbonyl ¹³C resonance as the carbon environment becomes more shielded. researchgate.net

Carbon-13 Metabolic Flux Analysis (13C-MFA) and Isotope Tracing

Carbon-13 Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantitatively understanding cellular metabolism. nih.govcreative-proteomics.com By introducing a ¹³C-labeled substrate, such as Benzaldehyde-(carbonyl-¹³C), into a biological system, researchers can trace the distribution of the isotope throughout the metabolic network. nih.govplos.org This information is then used to calculate the rates, or fluxes, of individual metabolic reactions. creative-proteomics.com

For instance, Benzaldehyde and its derivatives have been studied for their potential antitumor activities. iiarjournals.orgmdpi.com Using ¹³C-labeled benzaldehyde could help elucidate the specific metabolic pathways that are affected by the compound in cancer cells, potentially revealing the mechanisms behind its cytotoxic effects. iiarjournals.org

A key strength of 13C-MFA is its ability to provide quantitative data on the flow of carbon through metabolic pathways. nih.govcreative-proteomics.com By measuring the isotopic enrichment in various intracellular and extracellular metabolites, researchers can determine the relative and absolute fluxes of reactions. This allows for a detailed understanding of how cells allocate carbon resources under different conditions.

For example, in studies of microbial communities, understanding the exchange of metabolites between different species is crucial. plos.org Using a labeled tracer like Benzaldehyde-(carbonyl-¹³C) could help quantify the flux of carbon from the breakdown of aromatic compounds by one organism to its utilization by another.

The specific transformations that a ¹³C-labeled substrate undergoes can provide clues about the enzymes responsible for those reactions. If a labeled carbon from Benzaldehyde-(carbonyl-¹³C) appears in a particular product, it implies the action of an enzyme capable of catalyzing that specific conversion. This can help in identifying the function of previously uncharacterized enzymes and in correcting existing annotations in biochemical databases.

Studies on benzaldehyde-derived thiosemicarbazones have shown their potential as inhibitors of enzymes like ribonucleoside diphosphate (B83284) reductase. researchgate.net Using a ¹³C-labeled version of these compounds could help to precisely identify the enzymatic targets and understand the mechanism of inhibition at a molecular level.

Benzaldehyde-(carbonyl-¹³C) can be utilized in both in vitro and in vivo experimental setups. In vitro studies, using cell cultures or isolated enzymes, allow for a detailed investigation of specific metabolic processes in a controlled environment. nih.gov In vivo studies, conducted in whole organisms, provide a more systemic view of metabolism and how it is influenced by various physiological factors. nih.gov

Metabolic processes often generate by-products, some of which can have significant biological effects. Isotope tracing with compounds like Benzaldehyde-(carbonyl-¹³C) allows for the identification of these by-products and the determination of their metabolic origins. researchgate.net This is particularly important in understanding cellular responses to xenobiotics or in optimizing biotechnological production processes.

For instance, the thermal degradation of phenylalanine can lead to the formation of benzaldehyde. researchgate.net Using labeled precursors could help trace the formation of such by-products in food processing or other industrial applications.

The power of 13C-MFA is often enhanced by the strategic use of multiple ¹³C-labeled substrates. creative-proteomics.commdpi.com While Benzaldehyde-(carbonyl-¹³C) can provide specific information about the metabolism of aromatic aldehydes, combining it with other tracers like ¹³C-glucose, ¹³C-amino acids, or ¹³C-fatty acids can offer a more comprehensive picture of cellular metabolism. medchemexpress.com This approach allows researchers to probe different entry points into the metabolic network and understand how they are interconnected.

For example, in a study of a particular cell type, researchers might use ¹³C-glucose to map central carbon metabolism and simultaneously use Benzaldehyde-(carbonyl-¹³C) to investigate the cell's capacity to metabolize aromatic compounds. creative-proteomics.comnih.gov This dual-tracer approach can reveal important interactions between different metabolic pathways.

Positional Labeling and Isotopomer Analysis for Comprehensive Pathway Interrogation

The precise location of the ¹³C label in Benzaldehyde-(carbonyl-¹³C) is fundamental to its utility in positional labeling and isotopomer analysis. This technique allows researchers to trace the fate of the carbonyl carbon through complex biochemical pathways. By analyzing the distribution of the ¹³C label in downstream metabolites, scientists can elucidate the specific enzymatic reactions and metabolic routes that have occurred.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used for isotopomer analysis. nih.gov In MS, the mass shift of M+1 due to the ¹³C isotope allows for the differentiation of labeled from unlabeled molecules. sigmaaldrich.comsigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) based approaches can provide positional labeling information, which is crucial for deducing metabolic flux information. nih.gov For instance, a study established a GC-MS-based method to gain ¹³C-positional labeling information in key metabolites like glucose, malate, and glutamate. nih.gov This level of detail enables the identification of specific carbon atom labeling patterns, which can distinguish between different metabolic pathways, such as photosynthesis and gluconeogenesis. nih.gov

NMR spectroscopy, particularly ¹³C NMR, provides even more detailed information about the chemical environment of the labeled carbon, allowing for the direct observation of metabolic transformations. conicet.gov.ar For example, ¹³C NMR has been used to monitor the enzymatic conversion of ¹³C-labeled benzaldehyde to its corresponding products in real-time. conicet.gov.ar

Enzyme Kinetics and Specificity Studies using Carbonyl-¹³C Labeled Substrates

Benzaldehyde-(carbonyl-¹³C) is an invaluable tool for investigating enzyme kinetics and substrate specificity. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, can be measured using this labeled compound. researchgate.net A significant primary KIE suggests that the bond to the labeled carbon is broken in the rate-determining step of the reaction. nih.gov

For example, studies on the β-subunit of the voltage-gated potassium (Kv) channel, which exhibits aldo-keto reductase (AKR) activity, have utilized para-substituted benzaldehydes to probe structure-activity relationships. nih.gov By observing significant primary kinetic isotope effects, researchers concluded that the chemical step of bond-breaking is rate-limiting. nih.gov Similarly, ¹³C KIEs have been determined for cinnamyl alcohol oxidations and a xylose reductase-catalyzed cinnamyl aldehyde reduction using ¹³C NMR at natural abundance, providing insights into the transition states of these reactions. researchgate.net

Furthermore, ¹³C-labeled substrates like Benzaldehyde-(carbonyl-¹³C) can be used to study the substrate specificity of enzymes. For instance, the substrate specificity of aldehyde oxidoreductase from Desulfovibrio gigas was investigated using a range of aromatic aldehydes, including benzaldehyde, to understand how the distance of the aldehyde function from the aromatic ring affects the reaction rate and substrate affinity. conicet.gov.ar

Investigation of Protein Dynamics and Conformational Changes via Carbonyl-¹³C Resonance

The ¹³C label in the carbonyl group of amino acid residues, which can be metabolically incorporated, serves as a sensitive probe for studying protein dynamics and conformational changes using NMR spectroscopy. researchgate.net While not directly involving Benzaldehyde-(carbonyl-¹³C) for labeling proteins, the principles of using carbonyl-¹³C resonance are the same.

Carbonyl ¹³C relaxation experiments can provide information about motions on the picosecond to nanosecond timescale, as well as slower conformational exchange processes occurring on the microsecond to millisecond timescale. researchgate.net Techniques like rotating-frame relaxation (R1ρ) measurements can detect these motions. nih.gov The chemical shifts of carbonyl carbons are sensitive to the local electronic environment and therefore to changes in protein conformation. researchgate.net

For example, in a study of calbindin D9k, ¹³C′ off-resonance R1ρ measurements indicated restricted dynamics on the picosecond to nanosecond time scale and the absence of large-scale conformational changes in the microsecond to millisecond window. researchgate.net In contrast, for a fragment of calmodulin, widespread exchange broadening was observed, indicating significant conformational dynamics. researchgate.net Direct ¹³C-detection methods have been developed to measure carbonyl relaxation rates, offering advantages such as access to carbonyl groups lacking a scalar-coupled ¹⁵N-¹H group and insensitivity to exchange broadening that can affect other methods. nih.gov

Applications in Quantitative Proteomics and Metabolomics using Stable Isotope Labeling

Stable isotope labeling using compounds like Benzaldehyde-(carbonyl-¹³C) is a cornerstone of quantitative proteomics and metabolomics. These labeled compounds can be used as internal standards for accurate quantification of their unlabeled counterparts in complex biological samples. nih.gov

In metabolomics, chemical derivatization with stable isotope-labeled tags is employed to improve the analysis of molecules like aldehydes, which can be difficult to detect by electrospray ionization mass spectrometry due to their low concentrations and poor proton affinity. nih.gov This approach, often referred to as stable isotope dilution analysis, involves spiking a known amount of the labeled standard into a sample. The ratio of the signal from the endogenous analyte to the labeled standard allows for precise quantification.

For instance, a method using neutron encoded derivatization with quaternary amine tags, which can incorporate ¹³C isotopes, has been developed for the quantitation of aldehyde metabolites in endothelial cell lysates. nih.gov This technique allows for sample multiplexing and improved signal intensity. nih.gov Similarly, in quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique, although it does not directly involve Benzaldehyde-(carbonyl-¹³C). However, the underlying principle of using mass differences to quantify proteins is the same.

Role in Pharmaceutical Development and Drug Discovery Research

Benzaldehyde-(carbonyl-¹³C) and other stable isotope-labeled compounds play a crucial role throughout the pharmaceutical development and drug discovery pipeline. sigmaaldrich.compharmaffiliates.com They are used in the synthesis of labeled drug candidates and their metabolites to support various preclinical and clinical studies. ualberta.ca

Study of Drug Metabolism and Pharmacokinetics (DMPK) using Labeled Analogs

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical part of drug development. nih.gov Stable isotope-labeled analogs, such as those that could be synthesized from Benzaldehyde-(carbonyl-¹³C), are instrumental in these drug metabolism and pharmacokinetics (DMPK) studies. ualberta.ca

Labeled compounds are used to trace the metabolic fate of a drug in vitro and in vivo. By analyzing samples from biological matrices like plasma, urine, and feces using mass spectrometry, researchers can identify and quantify the parent drug and its metabolites. This information helps in understanding the clearance pathways of a drug and identifying any potentially reactive or toxic metabolites. tandfonline.com For example, the use of radiolabeled compounds is a common approach to assess metabolism-dependent covalent binding to proteins, which can be an indicator of potential toxicity. tandfonline.com

Assessment of Drug Candidate Effectiveness and Target Engagement

While direct use of Benzaldehyde-(carbonyl-¹³C) for assessing drug effectiveness is less common, the principles of using labeled compounds are highly relevant. Labeled ligands are frequently used in binding assays to determine the affinity of a drug candidate for its target receptor. In target engagement studies, labeled compounds can be used to verify that a drug is interacting with its intended target in a cellular or in vivo setting.

For instance, if a drug candidate is an inhibitor of an enzyme that metabolizes benzaldehyde, Benzaldehyde-(carbonyl-¹³C) could be used as a probe substrate to measure the enzyme's activity in the presence and absence of the drug. A decrease in the formation of the ¹³C-labeled product would indicate that the drug is effectively engaging its target and inhibiting the enzyme.

Optimization of Drug Design and Molecular Interactions

The precise information gleaned from studies using Benzaldehyde-(carbonyl-13C) can be instrumental in the optimization of drug design. Understanding how a potential drug molecule, or a molecule with a similar structure, is metabolized is a crucial aspect of pharmacology. Isotope tracing can reveal the metabolic fate of a compound, helping to identify potential active metabolites or toxic byproducts. ontosight.ai

Furthermore, the ¹³C label can be used to study the interactions between a molecule and its biological target, such as a protein or enzyme. Techniques like NMR spectroscopy can provide detailed information about the binding site and the conformational changes that occur upon binding. researchgate.net This knowledge is invaluable for designing more potent and selective drugs. The insights into molecular interactions and dynamics provided by these labeled compounds contribute significantly to the development of new therapeutic agents.

Development of Carbon-13 Labeled Reference Materials and Internal Standards

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled compounds are the gold standard for use as internal standards. scispace.comnih.gov Benzaldehyde-(carbonyl-13C) serves as an ideal internal standard for the quantification of unlabeled benzaldehyde. sigmaaldrich.com Since it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. lgcstandards.com